molecular formula C23H18N4OS2 B2499060 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-16-8

3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2499060
CAS No.: 847402-16-8
M. Wt: 430.54
InChI Key: YFJFCSZLTSBSSA-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-one scaffold linked via a methyl group to a 1,2,4-triazole ring substituted at the 5-position with a benzylthio group and at the 4-position with a phenyl group. The benzo[d]thiazol-2(3H)-one moiety is notable for its prevalence in bioactive molecules, particularly in antimicrobial and anticancer agents . The 1,2,4-triazole ring enhances stability and modulates electronic properties, while the benzylthio group may influence lipophilicity and binding interactions.

Properties

IUPAC Name

3-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c28-23-26(19-13-7-8-14-20(19)30-23)15-21-24-25-22(27(21)18-11-5-2-6-12-18)29-16-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFCSZLTSBSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the 1,2,4-triazole ring: : This involves the cyclization of suitable hydrazine derivatives with nitriles under reflux conditions.

  • Introduction of the benzylthio group: : Often achieved via nucleophilic substitution reactions using benzylthiols in the presence of a suitable base.

  • Coupling with benzo[d]thiazol-2(3H)-one: : This step might involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production generally scales up these reactions, employing flow chemistry techniques to enhance reaction efficiency and yield. Advanced purification methods such as recrystallization and chromatography ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : The nitro groups (if present) can be reduced to amino groups under hydrogenation conditions.

  • Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

  • Sulfoxides and sulfones from oxidation: .

  • Amines from nitro group reduction: .

  • Substituted derivatives from nucleophilic substitutions: .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. A specific study highlighted that triazole derivatives could effectively inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

2. Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics .

Agricultural Applications

1. Herbicide Development
The compound has been investigated as a potential herbicide due to its ability to inhibit phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. Research has shown that related triazole compounds can serve as effective PDS inhibitors, leading to herbicidal activity against several weed species . This discovery opens avenues for developing environmentally friendly herbicides.

Material Science

1. Photovoltaic Applications
Triazole derivatives have been explored in the field of organic photovoltaics due to their electronic properties. The integration of such compounds into photovoltaic devices can enhance charge transport and improve overall efficiency. Studies suggest that the incorporation of 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one into polymer blends may lead to better performance in solar energy conversion systems.

Table 1: Summary of Biological Activities

Activity TypeCompound StructureEffectivenessReference
Anticancer3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-oneInduces apoptosis
AntimicrobialSimilar triazole derivativesSignificant activity
HerbicidalRelated PDS inhibitorsEffective against weeds
PhotovoltaicTriazole-based organic materialsEnhanced efficiency

Mechanism of Action

The compound’s mechanism of action varies depending on its application. In medicinal chemistry, its activity may involve:

  • Targeting enzyme active sites: : The triazole and benzo[d]thiazol-2(3H)-one moieties can bind to and inhibit enzymes.

  • Disruption of microbial cell walls: : The benzylthio group can interfere with bacterial cell wall synthesis.

  • Pathways involved: : Enzymatic inhibition, oxidative stress pathways, and disruption of DNA synthesis.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name / ID Core Heterocycle Substituents Key Structural Differences Reference
Target Compound 1,2,4-Triazole 5-(Benzylthio), 4-phenyl, benzo[d]thiazol-2(3H)-one Benchmark structure
2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole 1,2,4-Triazole 5-(Methylsulfanyl) instead of benzylthio Reduced steric bulk at the 5-position
4d–4k (e.g., 4i: 3-[(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) 1,3,4-Oxadiazole Aryl groups at 5-position Oxadiazole core vs. triazole core; altered electronic properties
5b (3-(Benzylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole) 1,2,4-Triazole 4-Chlorophenoxymethyl instead of benzo[d]thiazol-2(3H)-one Replacement of thiazolone with chlorophenoxy group

Key Observations :

  • Substituent Effects: Benzylthio groups (target compound, 5b) enhance lipophilicity compared to methylsulfanyl () or chlorophenoxy (4i) groups.
Physical Properties
Compound Melting Point (°C) Yield (%) Notes Reference
Target Compound Not reported Not reported Likely similar to 5b (104–105°C)
5b 104–105 81 Lower melting point due to chlorophenoxy group
4i 171–173 85.8 Higher melting point in oxadiazole derivatives
7 (Methylsulfanyl analog) Not reported Not reported Likely higher than 5b due to rigid crystal packing

Key Observations :

  • Oxadiazole derivatives (4d–4k) generally exhibit higher melting points (162–198°C) compared to triazole analogs (99–141°C), attributed to stronger intermolecular interactions in oxadiazole crystals .

Biological Activity

The compound 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 847402-16-8) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature regarding its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N4OS2C_{23}H_{18}N_{4}OS_{2} with a molecular weight of 430.5 g/mol. The structural complexity includes a triazole ring and a benzothiazole moiety, which are known to contribute significantly to biological activity.

PropertyValue
Molecular FormulaC23H18N4OS2
Molecular Weight430.5 g/mol
CAS Number847402-16-8

Anticancer Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activities. For instance, the presence of the thiazole ring has been associated with enhanced cytotoxic effects against various cancer cell lines. In studies involving similar triazole derivatives, IC50 values indicated potent activity against human glioblastoma and melanoma cells, suggesting that structural features such as electron-donating groups on the phenyl ring may enhance anticancer efficacy .

Case Study:
In a comparative study of triazole derivatives, one compound demonstrated an IC50 value of <1μg/mL<1\,\mu g/mL against Jurkat leukemia cells, highlighting the potential for similar efficacy in our compound .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its mechanism may involve the inhibition of specific enzymes or modulation of receptor activities that are crucial for bacterial survival. Compounds with similar structural features have been reported to possess broad-spectrum antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications in chemical structure influence biological activity. For example:

  • Thiazole and Triazole Rings : The inclusion of these rings is essential for cytotoxicity.
  • Substituents on Phenyl Ring : Electron-donating groups at specific positions can enhance activity.
  • Benzylthio Group : This moiety appears to contribute to both anticancer and antimicrobial properties by enhancing lipophilicity and facilitating cellular uptake.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological mechanisms:

  • In vitro Studies : Compounds similar to our target have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Investigations into the interaction mechanisms reveal that these compounds often bind to key enzymes involved in cancer progression or bacterial metabolism, leading to their therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the triazole core, followed by thioether bond formation (benzylthio group introduction) and coupling with the benzothiazolone moiety. Key parameters include:

  • Temperature : 60–80°C for cyclization steps to ensure regioselectivity .
  • Solvent : Ethanol or DMF for intermediate reactions; polar aprotic solvents enhance coupling efficiency .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions, depending on the step .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and elemental analysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Verify the presence of benzylthio (-SCH₂C₆H₅) protons (δ 3.8–4.2 ppm) and benzothiazolone carbonyl (C=O at ~170 ppm) .
  • IR Spectroscopy : Identify characteristic bands for triazole (C=N at ~1600 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₃H₁₈N₄OS₂: ~442.09) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., trypsin inhibition) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with:

  • Benzylthio Modifications : Replace benzyl with pyridinylmethyl (electron-withdrawing) or naphthyl (bulky) groups to assess impact on membrane permeability .
  • Triazole Substitutions : Introduce methyl or chloro groups at the 4-position of the triazole to alter hydrogen-bonding interactions .
    • Data Analysis : Compare IC₅₀ values across derivatives and correlate with computational docking results (e.g., AutoDock Vina) to identify key binding residues .

Q. What strategies resolve contradictory data in solubility and stability studies?

  • Methodological Answer : Address discrepancies via:

  • Solvent Screening : Test solubility in DMSO (for stock solutions) versus aqueous buffers (PBS, pH 7.4) with 0.1% Tween-80 .
  • Stability Profiling : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC-MS to identify degradation products (e.g., hydrolysis of thioether bonds) .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability in stability data .

Q. How can its mechanism of action be elucidated against specific molecular targets?

  • Methodological Answer : Combine in vitro and in silico approaches:

  • Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography .
  • Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., COX-2) to determine inhibition constants (Kᵢ) .
  • Molecular Dynamics (MD) Simulations : Model interactions with predicted targets (e.g., EGFR kinase) to identify critical binding motifs .

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